An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule, presented in a format tailored for researchers and professionals in drug development.
Introduction
Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group and a methyl group to the quinoxalin-2(1H)-one scaffold can significantly influence the molecule's electronic properties and biological activity. 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS No: 19801-10-6) is a member of this family with potential applications stemming from the known bioactivity of nitro-containing heterocycles, which includes antimicrobial and antitumoral properties. This guide serves to provide a detailed technical overview of its synthesis and characterization.
Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one
The primary synthetic route to 3-Methyl-6-nitroquinoxalin-2(1H)-one involves the condensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid. This reaction is a classical method for the formation of the quinoxalinone ring system.
Synthesis Workflow
The synthesis proceeds through the nucleophilic attack of the amino groups of 4-nitro-1,2-phenylenediamine on the carbonyl carbons of pyruvic acid, followed by cyclization and dehydration to form the stable quinoxalinone ring.
Experimental Protocol
Materials:
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4-Nitro-1,2-phenylenediamine
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Pyruvic acid
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Ethanol (or other suitable solvent like n-butanol)
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Hydrochloric acid (catalytic amount, optional)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol.
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Add an equimolar amount of pyruvic acid to the solution. A catalytic amount of a protic acid like hydrochloric acid can be added to facilitate the reaction.
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Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
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Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-Methyl-6-nitroquinoxalin-2(1H)-one.
Characterization Data
The structural confirmation of the synthesized 3-Methyl-6-nitroquinoxalin-2(1H)-one is achieved through various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| CAS Number | 19801-10-6 |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly found in the search results. The introduction of a nitro group generally increases the melting point of quinoxalinone derivatives.[1] |
Spectroscopic Data
Mass Spectrometry (Electron Impact - EI): A study on 1-alkyl-3-methyl-6-nitro-2(1H)-quinoxalin-2-ones indicates that the fragmentation patterns are influenced by the substituents.[1] For the title compound, the molecular ion peak [M]⁺ is expected at m/z 205. Common fragmentation pathways for quinoxalinones involve the loss of CO, and for nitro-substituted compounds, the loss of NO₂ and/or NO is also anticipated.
Infrared (IR) Spectroscopy: While a specific spectrum for the title compound was not found, characteristic IR absorption bands for the quinoxalin-2(1H)-one scaffold are well-documented.[2] Key expected peaks include:
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N-H stretching: around 3200-3400 cm⁻¹
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C=O stretching (amide): around 1670-1690 cm⁻¹
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C=N stretching: around 1610-1630 cm⁻¹
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NO₂ stretching (asymmetric and symmetric): around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for 3-Methyl-6-nitroquinoxalin-2(1H)-one were not available in the search results. However, based on the analysis of similar quinoxalinone structures, the following chemical shifts can be predicted:
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¹H NMR:
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A singlet for the methyl group (C₃-CH₃) protons, likely in the range of δ 2.3-2.6 ppm.
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Aromatic protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them further downfield.
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A broad singlet for the N-H proton, which may be solvent-dependent.
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¹³C NMR:
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The methyl carbon (C₃-CH₃) is expected to resonate in the aliphatic region (δ 15-25 ppm).
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The carbonyl carbon (C₂) will appear significantly downfield (δ 150-160 ppm).
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The carbon attached to the nitro group (C₆) and other aromatic carbons will be observed in the aromatic region (δ 110-150 ppm).
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Potential Biological Significance and Signaling Pathways
Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated under hypoxic conditions found in tumors and certain microbial environments. The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through DNA adduction or the generation of reactive oxygen species (ROS).
Quinoxaline 1,4-di-N-oxides, a related class of compounds, have demonstrated antimicrobial, antitumoral, and antitrypanosomal activities.[1] Their mechanism of action is often linked to the bioreduction of the N-oxide groups, leading to DNA damage and inhibition of cellular respiration. Some quinoxaline derivatives have also been identified as kinase inhibitors, interfering with cellular signaling pathways crucial for cell proliferation and survival.[3]
Logical Relationship of Bioactivation
The potential bioactivation of 3-Methyl-6-nitroquinoxalin-2(1H)-one can be conceptualized as a multi-step process initiated by enzymatic reduction.
Conclusion
This technical guide has outlined the synthesis and characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one. The straightforward condensation reaction provides a viable route to this compound. While detailed experimental and spectroscopic data are not yet fully available in the public domain, the provided information, based on related structures, offers a solid foundation for researchers to build upon. The known biological activities of the nitroquinoxalinone scaffold suggest that 3-Methyl-6-nitroquinoxalin-2(1H)-one is a promising candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
